molecular formula C11H15NO2 B13814756 2-(2-Tert-butyloxaziridin-3-yl)phenol

2-(2-Tert-butyloxaziridin-3-yl)phenol

Cat. No.: B13814756
M. Wt: 193.24 g/mol
InChI Key: MHDLFICLFFUOAW-UHFFFAOYSA-N
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Description

2-(2-Tert-butyloxaziridin-3-yl)phenol is a specialized oxaziridine-based reagent of significant interest in synthetic organic chemistry. Its structure incorporates both a phenolic group and a strained oxaziridine ring, which is a three-membered system containing oxygen and nitrogen. The presence of the sterically bulky tert -butyl group on the oxaziridine nitrogen can significantly influence the compound's reactivity and regioselectivity in transformations. Oxaziridines like this one are primarily valued as versatile electrophilic transfer agents. They can act as unique sources of oxygen and nitrogen atoms in a wide range of reactions, functioning as both oxygenating and aminating agents . The specific site of attack (oxygen or nitrogen) is often influenced by the steric and electronic properties of the substituents on the heterocycle. This compound is a candidate for use in cycloaddition reactions to form more complex heterocyclic structures, such as isoxazolidines, and can react with activated heterocumulenes to yield five-membered rings . Its potential application extends to the synthesis of novel compounds for pharmaceutical and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-tert-butyloxaziridin-3-yl)phenol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14-12)8-6-4-5-7-9(8)13/h4-7,10,13H,1-3H3

InChI Key

MHDLFICLFFUOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the construction of the oxaziridine ring on a phenol substrate substituted at the ortho position (2-position) with the oxaziridine functionality bearing a tert-butyl group. The key challenge is the formation of the strained three-membered oxaziridine ring adjacent to the phenol moiety.

Precursor Preparation: Tert-Butyl Phenol

A crucial precursor is tert-butyl phenol , which can be prepared via Friedel-Crafts alkylation of phenol with tert-butyl alcohol. This alkylation is well-documented and can be catalyzed by various agents, including aluminum chloride or phosphorus pentoxide.

Method Catalyst Temperature (°C) Time (hours) Phenol:TBA Ratio Yield (%) Notes
Friedel-Crafts alkylation with AlCl3 Aluminum chloride 85-120 2 1: excess di-isobutylene ~64.5 (para-tert-butyl phenol) Requires neutralization and distillation steps
Alkylation with P2O5 Phosphorus pentoxide 80-230 6-8 1:1 to 1:4 50-74 (total tert-butyl phenols) Eco-friendly, cost-effective, produces mixture of isomers including 2-TBP

The Friedel-Crafts alkylation produces mainly para-substituted tert-butyl phenol but also ortho-substituted isomers, which are relevant for subsequent oxaziridine formation.

Formation of the Oxaziridine Ring

The oxaziridine ring is commonly formed by oxidation of an imine or oxime intermediate derived from the ortho-substituted tert-butyl phenol. Key steps include:

  • Conversion of the ortho-aminophenol derivative to an oxime or imine.
  • Oxidation of the imine/oxime to the oxaziridine ring using appropriate oxidants (e.g., peracids or other oxygen transfer reagents).

A reported synthetic route involves reacting dicarboxylic acid chlorides with oximes in the presence of triethylamine to form related oxaziridine derivatives, highlighting the importance of controlled oxidation and ring closure steps.

Specific Synthetic Route Example

While no direct detailed procedure for this compound was found, analogous oxaziridine syntheses suggest the following general approach:

  • Starting Material: 2-tert-butylphenol (prepared as above).
  • Functionalization: Introduction of an amino or oxime group ortho to the phenol.
  • Oxidation: Treatment with an oxidizing agent (e.g., m-CPBA or other peracids) to form the oxaziridine ring.
  • Purification: Isolation by extraction and chromatographic techniques.

The steric bulk of the tert-butyl group influences regioselectivity and stability of the oxaziridine ring.

Reaction Conditions and Catalysts

Step Reagents Catalyst Solvent Temperature Time Yield/Selectivity Notes
Alkylation of phenol Phenol + tert-butyl alcohol P2O5 or AlCl3 None or inert solvent 80-230 °C 2-8 h 50-74% (total tert-butyl phenols) P2O5 preferred for eco-friendly process
Oxime formation Aminophenol + hydroxylamine Triethylamine (base) Organic solvent Room temp to reflux Several hours High yield typical Precursor for oxaziridine ring
Oxidation to oxaziridine Oxime or imine + peracid None or catalytic Dichloromethane or similar 0 to room temp 1-3 h Moderate to good Steric effects influence regioselectivity

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Used to confirm substitution patterns and ring formation.
  • GC-MS: Confirms the presence of tert-butyl phenol isomers and oxaziridine derivatives.
  • Kinetic Studies: Show reaction rates and selectivity, especially in ring closure and decomposition steps.

Summary Table of Preparation Methods

Preparation Stage Method Summary Key Parameters Advantages Limitations
Tert-butyl phenol synthesis Friedel-Crafts alkylation with P2O5 catalyst 80-230 °C, 6-8 h, phenol:TBA 1:1-1:4 Eco-friendly, cost-effective, good yield Mixture of isomers requiring separation
Oxime/imine formation Reaction of aminophenol with hydroxylamine Room temp, triethylamine base High yield, straightforward Requires pure starting materials
Oxidation to oxaziridine Oxidation with peracid 0-25 °C, 1-3 h Regioselective, mild conditions Sensitive to steric hindrance, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyloxaziridin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxaziridine ring can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the oxaziridine ring can produce amines .

Scientific Research Applications

2-(2-Tert-butyloxaziridin-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyloxaziridin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the oxaziridine ring can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Tert-butyloxaziridin-3-yl)phenol with structurally related compounds, emphasizing key differences in functional groups, reactivity, and applications:

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Hazards (GHS)
This compound C₁₂H₁₇NO₂ Oxaziridine, phenol, tert-butyl Potential oxidizer, chiral synthesis Not fully characterized
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C₂₀H₁₈N₂O Pyrazolone, tert-butyl, phenyl Likely photophysical/coordination uses Unclassified; limited toxicity data
Oxaziridine derivatives (general class) Variable Oxaziridine, variable substituents Oxidation, asymmetric catalysis Often corrosive/toxic

Key Observations:

Structural Differences: The tert-butyl group in both compounds enhances steric bulk, but the heterocyclic core differs: oxaziridine in the target compound vs. pyrazolone in the analogue. The phenol group in this compound provides acidic protons (pKa ~10), enabling deprotonation under basic conditions, unlike the neutral pyrazolone analogue.

Reactivity: Oxaziridines are prone to ring-opening under acidic or nucleophilic conditions, releasing oxidizing equivalents. Pyrazolones, by contrast, exhibit keto-enol tautomerism, influencing their chelation behavior . The tert-butyl group in both compounds likely reduces solubility in aqueous media but improves thermal stability.

Hazard Profiles: Limited toxicological data exist for both compounds. The pyrazolone analogue is unclassified for health hazards, but precautionary measures (e.g., avoiding inhalation) are advised . Similar precautions may apply to the oxaziridine derivative due to its reactive heterocycle.

Research Findings and Data Gaps

  • Computational Predictions: Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could model the electronic structure of this compound to predict its redox behavior and stability .
  • Toxicity Studies : The absence of comprehensive toxicological data for both compounds underscores the need for further investigation, particularly regarding mutagenicity or environmental persistence .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(2-Tert-butyloxaziridin-3-yl)phenol?

To ensure accurate structural elucidation, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry and confirm substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., oxaziridine ring vibrations near 950–980 cm1^{-1}).
  • Single-Crystal X-ray Diffraction : For definitive stereochemical assignment and bond-length/angle quantification .

Q. Which crystallographic tools are optimal for analyzing this compound’s solid-state structure?

  • SHELX Suite : Use SHELXL for refinement of crystallographic data to resolve disorder or thermal motion .
  • Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonding, π-stacking) and calculate void spaces in the crystal lattice .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to illustrate atomic displacement parameters .

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity and compare experimental UV-vis spectra with theoretical transitions. Basis sets like B3LYP/6-311++G(d,p) are recommended .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism hypotheses .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data for this compound?

  • DFT Benchmarking : Compare calculated vibrational frequencies (IR) or 13C^{13}C-NMR chemical shifts with experimental values to identify outliers. Adjust computational parameters (e.g., solvent models, exchange-correlation functionals) .
  • Packing Analysis : Use Mercury CSD to evaluate crystal-packing effects that may distort bond angles or torsional preferences observed in X-ray data .

Q. What experimental strategies elucidate the reaction mechanisms involving the oxaziridine ring?

  • Kinetic Isotope Effects (KIE) : Introduce deuterium at reactive sites to probe rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR or EPR to capture transient species (e.g., nitroxide radicals).
  • DFT Transition-State Modeling : Map energy barriers for ring-opening pathways (e.g., nucleophilic attack vs. thermal rearrangement) .

Q. How to assess the compound’s toxicity for laboratory handling?

  • In Silico Tools : Use ProTox 3.0 or GUSAR to predict acute toxicity, LD50_{50}, and organ-specific risks .
  • In Vitro Assays : Prioritize Ames tests (mutagenicity) and cell viability assays (e.g., MTT on HEK293 cells) before in vivo studies .

Q. What methodologies optimize reaction yields for derivatives of this compound?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading).
  • Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive intermediates.
  • HPLC-Purification : Employ chiral columns for enantiomeric resolution if asymmetric synthesis is attempted .

Q. How to validate the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Expose samples to heat/humidity and monitor degradation via HPLC or 1H^1H-NMR.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Q. What statistical approaches ensure reproducibility in crystallographic data?

  • R-Factor Analysis : Validate refinement quality (target R1<5%R_1 < 5\% for high-resolution data).
  • Twinning Detection : Use PLATON to identify and model twinned crystals .

Q. How to address discrepancies in biological activity across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., IC50_{50}) and apply ANOVA to identify confounding variables (e.g., solvent choice, cell lines).
  • Dose-Response Modeling : Use GraphPad Prism to compare efficacy slopes and Hill coefficients .

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